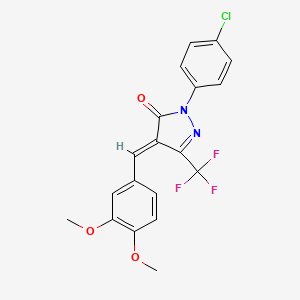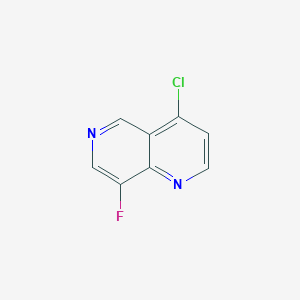
4-Chloro-8-fluoro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with chlorine and fluorine substituents at the 4 and 8 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-fluoropyridine with suitable reagents can lead to the formation of the desired naphthyridine core. The reaction typically requires the use of a base and a solvent, such as dimethylformamide, and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
4-Chloro-8-fluoro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is used as a building block in the synthesis of biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoro-1,7-naphthyridine
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Uniqueness
4-Chloro-8-fluoro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms at specific positions enhances its reactivity and potential biological activities compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
4-chloro-8-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClFN2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H |
InChI Key |
UFJLTBDWAIVWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)
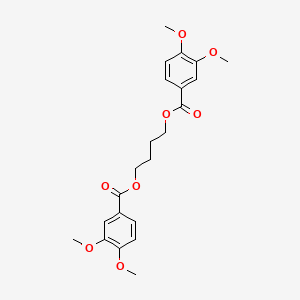
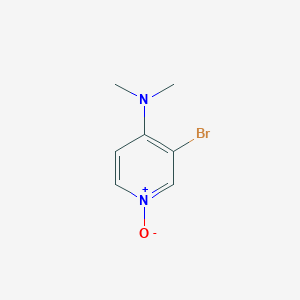
![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
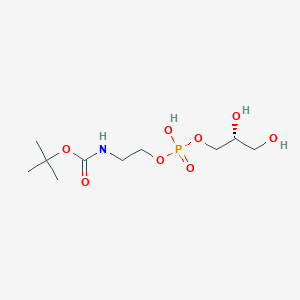

![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
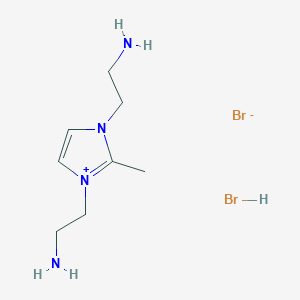
![Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12976053.png)

